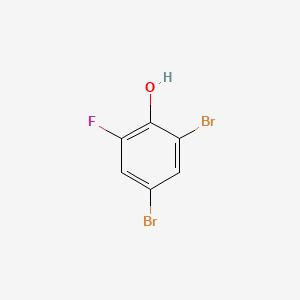

2,4-Dibromo-6-fluorophenol

描述

Contextual Significance of Halogenated Phenols in Chemical Research

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These molecules serve as highly versatile building blocks and intermediates in organic synthesis. chemicalbook.comontosight.ai Their utility is prominent in the development of pharmaceuticals and agrochemicals, where the inclusion of halogen atoms can significantly modify a molecule's biological activity and properties. ontosight.ai

The chemistry of halogenated phenols is largely dictated by the phenolic hydroxyl (-OH) group, which is strongly activating and directs electrophilic substitutions to the ortho and para positions of the aromatic ring. wikipedia.org This high reactivity, while useful, presents a significant challenge for chemists: controlling the regioselectivity of halogenation. Direct halogenation of phenol often leads to a mixture of mono-, di-, and tri-substituted products, making it difficult to isolate a specific isomer in high yield. scientificupdate.com

Consequently, a substantial area of chemical research is dedicated to developing methods for site-selective halogenation of phenols. europa.eu Current strategies being explored include catalyst-mediated reactions, such as using ammonium (B1175870) salts to direct substitution, and the application of electrochemical methods to manipulate reactive intermediates. scientificupdate.comeuropa.eu Researchers also employ protecting groups or directed metalation techniques to achieve functionalization at specific positions (ortho, meta, or para) that are otherwise difficult to access. google.comresearchgate.net The ability to selectively synthesize specific halogenated phenol isomers is crucial for their application as well-defined intermediates in the construction of complex, poly-substituted aromatic compounds. europa.eu

Overview of 2,4-Dibromo-6-fluorophenol within the Halogenated Phenol Class

This compound is a polyhalogenated phenol containing two bromine atoms and one fluorine atom. As a member of this class, its chemical behavior is influenced by the interplay of the activating hydroxyl group and the electron-withdrawing and directing effects of the three halogen substituents. The compound is typically available as an off-white solid and is used in research and development as a chemical intermediate or building block. chemicalbook.comontosight.ai

The specific substitution pattern—bromine at positions 2 and 4, and fluorine at position 6—defines its potential reactivity in further synthetic transformations. The remaining unsubstituted carbon on the aromatic ring (position 5) is a potential site for subsequent reactions, although the electronic and steric environment created by the adjacent halogens will heavily influence the reaction's feasibility and outcome.

Chemical and Physical Properties of this compound

The following table summarizes the key identifiers and physicochemical properties of this compound compiled from various chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 576-86-3 | nih.gov |

| Molecular Formula | C₆H₃Br₂FO | nih.govchemscene.com |

| Molecular Weight | 269.89 g/mol | nih.gov |

| Appearance | Off-white solid | [N/A] |

| Melting Point | 55-57 °C | chemicalbook.com |

| Boiling Point | 222.0 ± 35.0 °C (Predicted) | chemicalbook.com |

| SMILES | C1=C(C=C(C(=C1F)O)Br)Br | nih.gov |

| InChI Key | XJDJZAUITWTZAS-UHFFFAOYSA-N | nih.gov |

Detailed Research Findings

Specific peer-reviewed research focusing exclusively on the synthesis, crystal structure, or detailed reactivity of this compound is not extensively available in public literature. The compound is primarily documented in chemical supplier catalogs and large chemical databases. nih.govchemscene.comchemicalbook.com

However, based on general principles of halogenated phenol chemistry, its research applications would lie in its use as a precursor for more complex molecules. The bromine atoms, for instance, are suitable for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2 and 4 positions. Spectroscopic data, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are available for its characterization. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-6-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDJZAUITWTZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378812 |

Source

|

| Record name | 2,4-dibromo-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-86-3 |

Source

|

| Record name | 2,4-Dibromo-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dibromo-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromo 6 Fluorophenol and Its Analogues

Direct Halogenation Approaches

Direct halogenation represents the most straightforward approach to introducing bromine atoms onto a fluorophenol backbone. This method relies on the principles of electrophilic aromatic substitution, where the inherent directing effects of the substituents on the aromatic ring guide the incoming electrophile.

Bromination of Fluorophenol Precursors

The primary method for synthesizing 2,4-Dibromo-6-fluorophenol is the direct bromination of 2-fluorophenol (B130384). In this reaction, elemental bromine (Br₂) is typically used as the brominating agent. The reaction is often carried out in a suitable solvent, such as dichloromethane (B109758) or acetic acid, at controlled temperatures to manage the reaction's exothermicity and selectivity. chemicalbook.comorgsyn.org

The synthesis of a related compound, 2-bromo-4-fluoro-6-methylphenol, has been achieved by reacting 4-fluoro-2-methylphenol (B144770) with N-bromosuccinimide (NBS), a common brominating reagent. google.com A similar approach can be applied to 2-fluorophenol. The general procedure involves dissolving the fluorophenol precursor in a solvent and then adding the brominating agent, often portion-wise, to control the reaction rate. google.com For instance, the preparation of 2-fluoro-4-bromophenol, an intermediate, involves dissolving 2-fluorophenol in dichloromethane at low temperatures (e.g., in an ice bath) followed by the addition of bromine. chemicalbook.com To achieve dibromination to form this compound, a higher molar equivalent of the brominating agent would be required.

Table 1: Example Conditions for Bromination of Phenol (B47542) Derivatives

| Precursor | Brominating Agent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 2-Fluorophenol | Bromine (Br₂) | Dichloromethane | Ice bath temperature, then room temperature | 4-Bromo-2-fluorophenol chemicalbook.com |

| p-Nitrophenol | Bromine (Br₂) | Glacial Acetic Acid | Room temperature, then warming to ~85°C | 2,6-Dibromo-4-nitrophenol orgsyn.org |

Control of Regioselectivity in Electrophilic Substitution

The regiochemical outcome of the bromination of 2-fluorophenol is governed by the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. Both groups are ortho-, para-directors, meaning they activate the positions ortho and para to themselves towards electrophilic attack. libretexts.org The hydroxyl group is a much stronger activating group than fluorine.

In 2-fluorophenol, the positions available for substitution are C4 (para to -OH), C6 (ortho to -OH), and C3/C5 (meta to -OH).

The strongly activating -OH group directs the incoming bromine electrophile primarily to the C4 (para) and C6 (ortho) positions.

The fluorine at C2 also directs ortho and para, but its influence is weaker than the hydroxyl group.

The intermediate arenium ion (or sigma complex) formed during the substitution is most stabilized when the positive charge can be delocalized onto the oxygen atom of the hydroxyl group. libretexts.org This occurs when the electrophile attacks the ortho and para positions. Consequently, the first bromination preferentially occurs at the C4 position, which is para to the hydroxyl group and sterically more accessible. The second bromination then occurs at the C6 position, which is ortho to the hydroxyl group, yielding the desired this compound. nih.gov Controlling reaction conditions such as temperature and the choice of catalyst can further enhance the selectivity for a particular isomer. google.com

Advanced Synthetic Strategies

Beyond direct halogenation, advanced synthetic methods are employed to create this compound analogues and derivatives. These strategies offer greater control and versatility, allowing for the introduction of a wide range of functional groups.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which form new carbon-carbon bonds at the positions of the bromine atoms. eie.gr Palladium-catalyzed reactions are most common in this context. umb.eduthermofisher.com

Suzuki-Miyaura Coupling: This reaction couples the dibromofluorophenol with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to synthesize biaryl compounds. nih.gov By reacting this compound with two equivalents of an arylboronic acid, a 2,4-diaryl-6-fluorophenol derivative can be synthesized. Sequential or selective coupling may also be possible under carefully controlled conditions. The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound can be reacted with terminal alkynes to produce arylalkyne derivatives. This reaction is valuable for creating conjugated and rigid molecular structures. nih.gov As with the Suzuki reaction, both bromine atoms can potentially be substituted, leading to dialkynyl derivatives. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Overview of Coupling Reactions for Aryl Halides

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²) wikipedia.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group (like a halide) on an aromatic ring. wikipedia.org This reaction is typically favored when the ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.org

For a substrate like this compound, which lacks strong electron-withdrawing groups, the classic SₙAr mechanism is generally unfavorable. However, substitution can still occur under specific conditions:

Leaving Group Ability: In SₙAr reactions, fluoride (B91410) is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com Therefore, a nucleophile might selectively displace the fluorine atom rather than the bromine atoms, although this would not produce a derivative of the this compound skeleton.

Forced Conditions: Extremely strong nucleophiles or very high temperatures might force a substitution reaction to occur.

Radical-Mediated Pathways: Recent research has explored radical-mediated pathways that enable nucleophilic substitution on unactivated aryl halides. osti.gov These methods involve generating a phenoxyl radical intermediate, which significantly lowers the energy barrier for nucleophilic attack, expanding the scope of SₙAr to include traditionally unreactive substrates. osti.gov

Multi-Step Synthesis for Derivatization

This compound serves as a versatile building block in multi-step syntheses to create complex, highly functionalized molecules. researchgate.netmpg.de These synthetic sequences leverage the different reactivities of the functional groups present: the acidic phenol, and the two bromine atoms which are amenable to cross-coupling.

A typical derivatization strategy might involve the following steps:

Protection of the Hydroxyl Group: The phenolic proton is acidic and can interfere with many organometallic reactions. Therefore, the first step is often to protect the -OH group, for example, by converting it into an ether (e.g., a methyl or benzyl (B1604629) ether) or a silyl (B83357) ether.

Sequential Cross-Coupling: With the hydroxyl group protected, the two bromine atoms can be addressed. The bromine at the C4 position is sterically less hindered than the bromine at the C2 position (relative to the fluorine), which may allow for selective mono-substitution under carefully controlled conditions. A first coupling reaction (e.g., Suzuki) could be performed, followed by a second, different coupling reaction (e.g., Sonogashira) at the remaining bromine position.

Deprotection: Finally, the protecting group on the phenolic oxygen is removed to reveal the hydroxyl group, yielding the highly substituted phenol derivative.

This multi-step approach allows for the precise and controlled construction of complex analogues of this compound with diverse functionalities. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a di-brominated fluorinated phenol, can be approached through the principles of green chemistry by carefully selecting reagents, solvents, and reaction conditions that minimize environmental impact. While direct green synthesis routes for this specific compound are not extensively documented, the principles can be applied to the bromination of its logical precursor, 2-fluorophenol.

Eco-Friendly Reagents and Solvents

The core of green synthesis lies in the use of non-toxic, renewable, and efficient reagents and solvents.

Eco-Friendly Brominating Agents:

Traditional methods often employ molecular bromine, which is highly toxic and corrosive. Green alternatives focus on in-situ generation of the brominating species or the use of less hazardous reagents.

Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This system is a classic example of a green brominating reagent. Hydrogen peroxide acts as a clean oxidant, with water being the only byproduct. researchgate.netresearchgate.netnih.govmdma.ch The in-situ generation of bromine from HBr avoids the handling and storage of elemental bromine. This method has been successfully applied to the bromination of various aromatic compounds.

N-Bromosuccinimide (NBS) in Green Solvents: NBS is a versatile and safer alternative to liquid bromine. nih.gov When used in conjunction with green solvents like water or polyethylene (B3416737) glycol (PEG), it offers a more environmentally friendly approach to bromination. researchgate.netnih.gov

Bromide-Bromate Salts: Mixtures of bromide and bromate (B103136) salts in aqueous media can generate bromine in situ upon acidification. rsc.orgsemanticscholar.orgcambridgescholars.comresearchgate.netchemindigest.com This method offers high atom economy and produces only inorganic salts as byproducts, which are easier to manage than organic waste.

Table 1: Comparison of Eco-Friendly Brominating Agents for Phenol Analogues

| Brominating Agent | Substrate Example | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂/HBr | 4-tert-butylphenol | Water | Room Temperature | Quantitative | researchgate.net |

| NBS/PEG-400 | p-cresol | PEG-400 | Grinding, 5 min | 91% | nih.gov |

| NaBr/NaBrO₃ | Phenol | Water | Ambient | High | semanticscholar.org |

Green Solvents:

The choice of solvent is critical in green chemistry. Ideal solvents are non-toxic, non-volatile, readily available, and recyclable.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. It has been shown to be an effective medium for the bromination of certain phenols. researchgate.net

Polyethylene Glycol (PEG): PEG, particularly PEG-400, is a non-volatile, non-toxic, and biodegradable solvent. nih.govbeilstein-archives.org It can also act as a phase-transfer catalyst, enhancing reaction rates and selectivity. nih.gov Its ability to be recovered and reused makes it a highly sustainable option.

Sustainable Process Development

Mechanochemistry:

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is a cornerstone of sustainable process development. nih.govbeilstein-archives.orgcolab.ws Liquid-assisted grinding (LAG) using a small amount of a benign liquid like PEG-400 can significantly accelerate reaction rates and improve yields. nih.govbeilstein-archives.org This technique avoids the use of bulk solvents, reduces waste, and can be more energy-efficient than traditional solution-phase reactions. For instance, the catalyst-free halogenation of phenols using N-halosuccinimides has been successfully achieved in excellent yields within minutes using an electrical mortar and pestle with PEG-400 as a grinding auxiliary. nih.gov

Catalysis:

The use of catalysts is a fundamental principle of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. While some green bromination methods for phenols are catalyst-free, catalytic approaches are also being explored to further enhance sustainability. nih.govresearchgate.netrsc.org

Waste Reduction and Process Intensification:

Sustainable process development aims to minimize waste generation at its source. This can be achieved through high-yield reactions, the use of recyclable catalysts and solvents, and process intensification techniques like flow chemistry. Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for continuous manufacturing, which can lead to reduced waste and improved resource efficiency. nih.govnih.gov For example, the in-situ generation of bromine in a flow reactor for the bromination of aromatic substrates has been demonstrated as a safe and sustainable alternative to batch processes. nih.govnih.gov

Table 2: Sustainable Process Methodologies for Bromination of Phenol Analogues

| Methodology | Reagent/Catalyst | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry (LAG) | NBS | PEG-400 | Solvent-free, rapid reaction, high yield | nih.govbeilstein-archives.org |

| Flow Chemistry | In-situ generated Br₂ | Various | Enhanced safety, process intensification, waste reduction | nih.govnih.gov |

| Bromide-Bromate System | NaBr/NaBrO₃ | Water | High atom economy, inorganic byproducts | semanticscholar.orgchemindigest.com |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Fluorophenol

Reaction Pathways and Reaction Mechanisms

The presence of multiple functional groups on the aromatic ring of 2,4-Dibromo-6-fluorophenol allows for a diverse range of chemical transformations, each proceeding through distinct mechanistic pathways.

The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. Consequently, phenols are highly susceptible to electrophilic attack and often react under milder conditions than benzene itself. openstax.org

In the case of this compound, the vacant positions ortho and para to the hydroxyl group are already occupied by halogen atoms. However, the hydroxyl group's powerful activating effect can still facilitate substitution reactions, potentially leading to the displacement of one of the existing substituents or reaction at the remaining unsubstituted carbon atom. The halogen substituents (bromine and fluorine) are deactivating due to their inductive electron-withdrawing effects, but they are also ortho, para-directors because of their ability to donate lone-pair electrons through resonance. libretexts.org This creates a complex scenario where the directing effects of the hydroxyl group and the halogens are in concert, while their activating/deactivating effects are opposed.

Given the strong activation by the hydroxyl group, electrophilic substitution on this compound is expected to be feasible, though the precise conditions and regioselectivity would depend on the nature of the electrophile and the reaction conditions. For instance, halogenation of phenols can occur readily without a Lewis acid catalyst, and in some cases, can lead to poly-substitution. vanderbilt.edu

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating Effect | Directing Effect |

| -OH | Strongly Activating | ortho, para |

| -Br | Deactivating | ortho, para |

| -F | Deactivating | ortho, para |

Single-electron transfer (SET) is a fundamental step in many chemical and biological reactions. In the context of phenols, SET processes can be initiated by chemical oxidants or through photochemistry. sigmaaldrich.com The oxidation of phenols can proceed via a one-electron transfer mechanism, particularly with phenoxide anions, to form phenoxyl radicals. researchgate.net These radicals are key intermediates in various subsequent reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for initiating SET processes under mild conditions. sigmaaldrich.com In such systems, a photosensitizer absorbs light and then engages in an electron transfer with the substrate. thieme-connect.com For halogenated phenols, SET can lead to the formation of radical ions, which can then undergo further transformations, including dehalogenation or coupling reactions. For instance, copper-catalyzed systems have been developed for the carbonylation of alkyl iodides with phenols that can proceed through a single-electron mechanism. acs.org

The generation of radicals from this compound can be achieved through various methods, including photolysis and reaction with other radical species. The photolysis of brominated phenols in aqueous solutions can lead to the cleavage of the carbon-bromine bond, generating aryl radicals and bromide ions. nih.gov This process can initiate a cascade of radical reactions.

Studies on the photochemical reactions of bromophenols with hydroxyl radicals (•OH) have identified the formation of transient intermediates such as OH-adducts and bromophenoxyl radicals. sci-hub.se Phenols, in general, are known to be radical scavengers, reacting with oxygen-centered radicals in processes like the autooxidation of polymers. chimia.ch The resulting phenoxyl radical from this compound would be a relatively stable species due to resonance delocalization of the unpaired electron over the aromatic ring and the influence of the halogen substituents.

The propagation of these radical species can lead to the formation of various products, including dimers, oligomers, and dehalogenated derivatives. The specific reaction pathways are influenced by factors such as pH and the presence of other substances that can interact with the radical intermediates. sci-hub.se

Dehalogenation is a critical reaction for halogenated aromatic compounds, both in synthetic chemistry and in the degradation of environmental pollutants. Several mechanisms can lead to the removal of halogen atoms from this compound.

Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom. It can be achieved using various reducing agents. A metal- and phase-transfer-catalyst-free method using sodium sulfite in an aqueous medium has been developed for the reductive dehalogenation of (hetero)aryl bromides and iodides. rsc.org Electrocatalytic reductive dehalogenation on a silver cathode has been shown to proceed in a stepwise manner for 2,4,6-tribromophenol, with the removal of bromine atoms occurring sequentially. pku.edu.cn A similar stepwise process could be anticipated for this compound.

Enzymatic Dehalogenation: A variety of microorganisms have evolved enzymes capable of dehalogenating aromatic compounds. nih.govnih.gov For instance, the enzyme Bmp8 has been identified to catalyze the debromination of 2,3,4,5-tetrabromopyrrole in the biosynthesis of pentabromopseudilin. nih.gov Reductive dehalogenases, some of which are cobalamin-dependent, can catalyze the removal of halogens from phenolic compounds. nih.gov For example, NpRdhA from Nitratireductor pacificus can reductively dehalogenate 2,6-dibromophenol to 2-bromophenol. nih.gov

Photocatalytic Dehalogenation: In the presence of a suitable photocatalyst and a light source, halogenated phenols can undergo dehalogenation. This process often involves the generation of reactive oxygen species or direct electron transfer from the excited photocatalyst to the substrate. nih.gov

Influence of Halogen Substituents on Reactivity

The nature and position of the halogen substituents on the phenolic ring significantly influence the reactivity of this compound. The halogens exert both inductive and resonance effects.

Inductive Effect: All halogens are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect increases the electron density at the ortho and para positions. The ability to donate electrons via resonance is most effective for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

Catalytic Transformations Involving this compound Substrates

This compound can serve as a substrate in various catalytic transformations, often aimed at its functionalization or degradation.

Catalytic Oxidation: The oxidation of halogenated phenols can be achieved using various catalytic systems. Artificial metalloenzymes have been developed that exhibit peroxidase-like activity and can catalyze the oxidation of mono-, di-, and tri-halogenated phenols. mdpi.com These reactions can lead to dehalogenation or the formation of oligomeric products through C-O bond formation. mdpi.com The efficiency of such catalytic oxidations can be influenced by the number and type of halogen substituents, with steric hindrance playing a role in the accessibility of the catalyst's active site. mdpi.com

Catalytic Dehalogenation: As mentioned previously, catalytic methods are effective for the dehalogenation of halogenated phenols. This can include transition metal-catalyzed reactions, such as those employing palladium or nickel catalysts, which are widely used for cross-coupling and dehalogenation reactions. Photocatalytic systems, often utilizing semiconductors like TiO₂, can also effectively degrade and dehalogenate these compounds. nih.gov Horseradish peroxidase (HRP), in combination with a photocatalyst, has been used for the dehalogenation and transformation of pentahalogenated phenols. nih.gov

Spectroscopic and Structural Elucidation of 2,4 Dibromo 6 Fluorophenol

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to probe the molecular structure of 2,4-Dibromo-6-fluorophenol, each providing unique insights into its electronic and vibrational properties.

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.

¹H-NMR: The proton NMR spectrum provides clear evidence for the substitution pattern on the aromatic ring. In a chloroform-d (CDCl₃) solvent, the spectrum displays two distinct signals corresponding to the two aromatic protons. A singlet at 5.61 ppm is attributed to the hydroxyl (-OH) proton. The aromatic region shows a triplet at 7.43 ppm and a doublet of doublets at 7.23 ppm, confirming the presence of two non-equivalent protons on the benzene ring.

¹³C-NMR: The carbon NMR spectrum further corroborates the structure by identifying all six carbon atoms of the benzene ring. The spectrum exhibits six unique signals due to the molecule's asymmetry. Key signals include a doublet at 150.82 ppm, with a large coupling constant (J = 248.1 Hz) characteristic of a carbon directly bonded to fluorine (C-F). Other signals appear at 141.22 ppm, 130.24 ppm, 119.22 ppm, 111.75 ppm, and 111.53 ppm, with smaller fluorine-carbon coupling constants observed for carbons further from the fluorine atom.

¹⁹F-NMR: The fluorine NMR spectrum provides specific information about the chemical environment of the fluorine atom. A single signal is observed at -131.03 ppm, which is consistent with a fluorine atom attached to an aromatic ring.

The collective NMR data provides unambiguous confirmation of the 2,4-dibromo-6-fluoro substitution pattern on the phenol (B47542) ring.

Interactive Table: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.43 | t | 2.0 | Aromatic C-H |

| ¹H | 7.23 | dd | 9.6, 2.0 | Aromatic C-H |

| ¹H | 5.61 | s | - | -OH |

| ¹³C | 150.82 | d | 248.1 | C-F |

| ¹³C | 141.22 | d | 14.3 | C-OH |

| ¹³C | 130.24 | d | 3.8 | Aromatic C-H |

| ¹³C | 119.22 | d | 21.4 | Aromatic C-H |

| ¹³C | 111.75 | d | 9.2 | C-Br |

| ¹³C | 111.53 | d | 2.6 | C-Br |

| ¹⁹F | -131.03 | - | - | Ar-F |

Data sourced from a study on efficient bromination methods. science-softcon.de

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), are used to identify the functional groups and characterize the vibrational modes of the molecule. Experimental FT-IR and Raman spectra for this compound are available in spectral databases. nih.govspectrabase.com

O-H Stretching: A characteristic broad absorption band is expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl (-OH) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

C=C Stretching: Aromatic ring carbon-carbon stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region.

C-F and C-Br Stretching: The stretching vibrations for the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds are expected in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

O-H Bending and C-O Stretching: These vibrations also occur in the fingerprint region and contribute to the unique spectral pattern of the molecule.

FT-Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

UV-Vis spectroscopy probes the electronic transitions within the molecule. For this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The chromophore in this molecule is the substituted benzene ring.

The electronic spectrum is expected to show absorption bands corresponding to π → π* transitions, which are characteristic of aromatic systems. libretexts.orgshu.ac.ukyoutube.com Unsubstituted phenol typically exhibits a primary absorption band around 275 nm. docbrown.info The presence of halogen (bromo and fluoro) and hydroxyl substituents on the benzene ring acts to modify the energy of the molecular orbitals. These groups are known as auxochromes and can cause shifts in the absorption maximum (λmax) and intensity. Generally, halogen substitution leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. pharmatutor.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and study species that possess unpaired electrons, such as free radicals or transition metal complexes. pharmatutor.org

In its stable, ground-state form, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, it does not exhibit an ESR signal and is considered "ESR-silent." This technique is therefore not applicable for the direct structural characterization of the neutral molecule but could be used to study radical intermediates if the molecule were to undergo oxidation or other radical-forming reactions.

X-ray Crystallography for Solid-State Structure Determination

A search of the available scientific literature did not yield a published crystal structure for this compound. If such a study were performed, it would reveal:

The planarity of the benzene ring.

Precise bond lengths for C-C, C-H, C-O, C-F, and C-Br bonds.

Valence bond angles within the ring and for the substituents.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atoms.

Correlation of Spectroscopic Data with Molecular Structure

The combined spectroscopic data provides a cohesive and detailed picture of the molecular structure of this compound.

The NMR data is particularly powerful in this regard. The ¹H-NMR spectrum confirms the presence of two distinct aromatic protons and one hydroxyl proton, consistent with a trisubstituted phenol. The specific splitting patterns (triplet and doublet of doublets) and coupling constants precisely define the relative positions of these protons. The ¹³C-NMR spectrum confirms the presence of six unique aromatic carbons, and the large ¹J(C-F) coupling constant definitively identifies the carbon atom bonded to fluorine. science-softcon.de The ¹⁹F-NMR confirms the presence of the fluorine atom in a typical aromatic environment.

The IR and Raman data support the NMR findings by confirming the presence of key functional groups. The characteristic O-H stretch validates the phenolic nature of the compound, while absorptions corresponding to C-F and C-Br bonds confirm the halogenation. The aromatic C=C and C-H vibrations are consistent with the benzene ring core.

Finally, the UV-Vis spectrum characterizes the electronic nature of the conjugated π-system of the substituted benzene ring, with the positions of the absorption maxima being influenced by the electronic effects of the hydroxyl, bromo, and fluoro substituents. Together, these spectroscopic techniques provide a complete and consistent elucidation of the molecular structure of this compound.

Computational Chemistry and Modeling of 2,4 Dibromo 6 Fluorophenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method that balances accuracy with efficiency for investigating the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a broad spectrum of molecular properties for halogenated phenols.

A primary application of DFT is geometry optimization, a process that identifies the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. For 2,4-Dibromo-6-fluorophenol, DFT calculations using standard functionals like B3LYP and basis sets such as 6-311++G(d,p) are employed to determine its equilibrium structure.

The electronic structure analysis reveals the significant influence of the electronegative bromine and fluorine substituents, along with the hydroxyl group, on the geometry of the phenol (B47542) ring. This results in minor deviations from a perfect hexagonal ring structure. Theoretical studies on analogous halogenated phenols have demonstrated that bond lengths and angles in the vicinity of the substituents are modified by both steric hindrance and electronic induction effects. Key predicted parameters for this compound include the C-Br, C-F, C-O, and O-H bond lengths.

Illustrative Optimized Geometrical Parameters for this compound Note: This data is illustrative, derived from typical values for similar halogenated phenols as calculated by DFT methods.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C-F | 1.355 |

| C-Br (at C2) | 1.908 | |

| C-Br (at C4) | 1.905 | |

| C-O | 1.360 | |

| O-H | 0.965 | |

| Bond Angles (°) | C1-C6-F | 118.5 |

| C1-C2-Br | 119.0 | |

| C3-C4-Br | 121.0 | |

| C1-O-H | 109.5 |

Following geometry optimization, vibrational frequency calculations are conducted to predict the infrared (IR) and Raman spectra of the molecule. The resulting theoretical spectra are crucial for the interpretation of experimental data, enabling the assignment of specific absorption bands to distinct molecular motions like bond stretching and bending.

For this compound, significant vibrational modes include the O-H stretch of the hydroxyl functional group, C-H stretching and bending within the aromatic ring, C-C ring vibrations, and the characteristic stretching frequencies of the C-F and C-Br bonds. The O-H stretching frequency is particularly sensitive to intermolecular interactions such as hydrogen bonding. The C-F and C-Br stretching vibrations are typically found in the fingerprint region of the IR spectrum and serve as key identifiers for the halogen substituents.

Illustrative Calculated Vibrational Frequencies for this compound Note: This data is illustrative and based on characteristic frequencies for halogenated phenols derived from DFT calculations.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3600 | O-H bond stretching |

| ν(C-H) | ~3100-3000 | Aromatic C-H stretching |

| ν(C=C) | ~1600-1450 | Aromatic ring stretching |

| δ(O-H) | ~1350 | O-H in-plane bending |

| ν(C-F) | ~1250 | C-F bond stretching |

| ν(C-Br) | ~650-550 | C-Br bond stretching |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. By plotting the electrostatic potential on the electron density surface, MEP maps help predict reactivity, intermolecular interaction sites, and regions susceptible to electrophilic and nucleophilic attack.

The map is color-coded, with red indicating electron-rich regions (negative potential) and blue denoting electron-deficient regions (positive potential). In the MEP map of this compound, a strong negative potential (red) is anticipated around the oxygen atom of the hydroxyl group, highlighting its role as a site for electrophilic attack. Conversely, the hydroxyl hydrogen atom would display a positive potential (blue), identifying it as a hydrogen bond donor and a site for nucleophilic interaction. The aromatic ring would present a more complex potential landscape, influenced by the electron-withdrawing nature of the halogen substituents.

Frontier Molecular Orbital (FMO) theory provides fundamental insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level relates to the molecule's electron-donating capability, while the LUMO energy level corresponds to its electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required for electronic excitation. DFT calculations for this compound can determine the energies and spatial distributions of these orbitals. The HOMO is expected to be concentrated on the phenol ring and the oxygen atom, whereas the LUMO is likely distributed across the aromatic system. This analysis is fundamental to understanding the intramolecular charge transfer characteristics of the molecule.

Illustrative FMO Properties for this compound Note: This data is illustrative, based on typical values for similar halogenated phenols as calculated by DFT methods.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Systems

To study the behavior of this compound in complex environments, such as within an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. In this approach, the chemically reactive core of the system (e.g., the this compound molecule and surrounding amino acid residues) is treated with a high-accuracy quantum mechanics method. The remainder of the system, including the bulk protein and solvent, is modeled using a computationally less demanding molecular mechanics force field.

This multiscale technique enables the accurate simulation of electronic events like bond formation and cleavage in the reactive center while accounting for the steric and electrostatic contributions of the broader environment. QM/MM simulations are particularly valuable for investigating enzymatic reaction mechanisms involving halogenated phenols, helping to determine activation energies and understand the stabilization of transition states by the protein scaffold.

Molecular Dynamics (MD) Simulations in Mechanistic Research

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems by solving Newton's equations of motion for every atom over a specific period. The resulting trajectory reveals the time-dependent behavior and interactions of the molecule. For a system containing this compound, MD simulations can explore its conformational landscape, its diffusion properties in various media, and its binding kinetics with biological macromolecules.

In mechanistic studies, MD is often used to complement QM/MM calculations. For example, MD can be used to equilibrate the initial structure of a protein-ligand complex before performing a detailed QM/MM analysis of a specific reaction step. By simulating the temporal evolution of this compound, MD provides crucial insights into its approach and orientation within an enzyme's active site, which is essential for understanding its biological function or metabolic processing.

In Silico Approaches for Reactivity Prediction

In the absence of extensive experimental reactivity data for this compound, computational chemistry provides a powerful alternative for predicting its chemical behavior. In silico methods, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and reactivity of substituted phenols. rjpn.orgkuleuven.be These approaches allow for the calculation of various molecular properties and reactivity descriptors that offer insights into how the molecule is likely to interact with other chemical species.

Detailed computational studies specifically focused on this compound are not extensively available in the public domain. However, by examining data from closely related halogenated phenols, it is possible to make well-grounded predictions about its reactivity. The reactivity of a substituted phenol is largely governed by the electronic effects of its substituents, which modulate the electron density distribution within the aromatic ring and the properties of the hydroxyl group. rsc.org

Key Reactivity Descriptors:

Several quantum chemical descriptors are commonly used to predict the reactivity of molecules:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. rjpn.orgrsc.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.netwolfram.com It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For phenols, the MEP is particularly useful in identifying the most reactive sites on the aromatic ring and the acidity of the phenolic proton. libretexts.orgwikipedia.org

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond is a critical parameter for predicting the antioxidant activity of phenols. A lower BDE indicates that the hydrogen atom can be more easily abstracted, which is a key step in radical scavenging mechanisms. nih.govresearchgate.netustc.edu.cn

Predicted Reactivity of this compound:

The reactivity of this compound is shaped by the interplay of the hydroxyl group and the three halogen substituents. The hydroxyl group is an activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The halogen atoms (F, Br) are deactivating due to their inductive electron-withdrawing effects, but they are also ortho, para-directing because of resonance effects where their lone pairs can be donated to the ring.

In this compound, the positions ortho and para to the hydroxyl group are occupied by halogen atoms. The remaining unsubstituted carbon atom (position 5) would be the primary site for electrophilic aromatic substitution, influenced by the directing effects of the adjacent substituents.

Computational studies on simpler halogenated phenols provide a basis for predicting these effects. For instance, DFT calculations have been used to determine the proton affinities of various halogenated phenols, which correlate with their reactivity towards electrophiles. kuleuven.be

The table below presents calculated proton affinities for some mono-halogenated phenols, which can serve as a reference for understanding the electronic influence of individual halogen substituents.

| Compound | Substitution Position | Calculated Proton Affinity (kJ/mol) |

| 2-Fluorophenol (B130384) | ortho | 797 |

| 3-Fluorophenol | meta | 813 |

| 2-Bromophenol | ortho | 806 |

| 3-Bromophenol | meta | 818 |

| 4-Bromophenol | para | 792 |

This table is generated based on data from a computational study on halogenated phenols and is intended to provide context for the effects of halogen substitution. kuleuven.be

Molecular Electrostatic Potential (MEP) Map Interpretation:

While a specific MEP map for this compound is not available, one can be conceptually constructed. The most negative potential (red/orange regions) would be concentrated around the oxygen atom of the hydroxyl group, reflecting its high electron density and its role as a hydrogen bond acceptor. The aromatic ring would exhibit a complex potential distribution, with the halogen atoms inductively withdrawing electron density, making the ring generally less nucleophilic than phenol itself. The hydrogen atom of the hydroxyl group would show a region of positive potential (blue), indicating its acidity and its ability to act as a hydrogen bond donor.

Applications of 2,4 Dibromo 6 Fluorophenol in Specialized Chemical Research

Role in Medicinal Chemistry Research

There is no specific information available in peer-reviewed journals or patents that details the use of 2,4-Dibromo-6-fluorophenol as a key building block or precursor for the applications listed below. While bromophenol derivatives, in general, are explored for various therapeutic properties, the direct lineage from this compound to specific bioactive compounds is not documented.

Building Block for Bioactive Compounds

No specific examples of bioactive compounds synthesized directly from this compound have been identified in the surveyed literature.

Precursor for Antibacterial and Antifungal Agents

Research explicitly naming this compound as a starting material for the development of new antibacterial or antifungal agents could not be located.

Development of Anticancer Agents

While the broader class of bromophenols has been investigated for potential anticancer activities, studies specifically detailing the synthesis of anticancer agents from this compound are absent from the public domain.

Contributions to Advanced Materials Science

Information regarding the application of this compound in the field of materials science is similarly sparse. The unique combination of fluorine and bromine atoms suggests potential for creating materials with interesting properties, but specific examples remain undocumented.

Synthesis of Specialty Polymers and Resins

No patents or research articles were found that describe the polymerization of this compound or its use as a monomer or additive in the synthesis of specialty polymers or resins.

Development of Materials with Tailored Electronic and Optical Properties

There is no available research detailing the synthesis of materials with specific electronic or optical properties where this compound is used as a key component.

Intermediate in Agrochemical Development

The presence of halogen substituents on aromatic rings is a common feature in many active ingredients found in agrochemicals. These halogens can influence the molecule's biological activity, environmental persistence, and mode of action. This compound serves as a key precursor in the synthesis of more complex molecules with potential pesticidal properties.

Herbicides and Fungicides

Research in the agrochemical sector has demonstrated that nitrated derivatives of halogenated phenols can exhibit significant herbicidal and fungicidal activity. For instance, the related compound, 2-bromo-4-fluoro-6-nitrophenol, has been synthesized and shown to possess broad-spectrum fungicidal and notable herbicidal properties. The synthesis of this derivative often involves the nitration of a corresponding bromofluorophenol precursor, highlighting the role of compounds like this compound as foundational intermediates in the development of new crop protection agents. The unique combination of bromine and fluorine atoms in this compound makes it an attractive starting material for creating diverse libraries of compounds to be screened for agrochemical activity.

Utility in Organic Synthesis as a Versatile Synthon

In the field of organic synthesis, a "synthon" is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. This compound, with its multiple reactive sites, is a prime example of a versatile synthon. The hydroxyl group and the two bromine atoms at different positions on the aromatic ring can be selectively functionalized, allowing for the construction of a wide array of more complex molecules.

The bromine atoms on the aromatic ring of this compound are particularly amenable to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are the cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures. The differential reactivity of the bromine atoms (ortho and para to the hydroxyl group) can potentially be exploited for selective, stepwise functionalization.

Key examples of such transformations where polysubstituted halogenated phenols are utilized include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an aryl halide. In the context of this compound, this would allow for the introduction of new aryl or vinyl groups at the positions of the bromine atoms, leading to the synthesis of complex biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a bond between an aryl halide and an amine. Utilizing this compound in this reaction would enable the synthesis of substituted anilines, which are important intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This would allow for the introduction of alkyne functionalities onto the phenolic ring of this compound, opening up pathways to a diverse range of linear and cyclic compounds with potential applications in materials science and medicinal chemistry.

The ability of this compound to participate in these and other coupling reactions makes it a valuable tool for synthetic chemists, providing a gateway to novel compounds with tailored electronic and steric properties.

Interactive Data Table: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Catalyst System | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Palladium catalyst | Organoboron compound | C-C | Biaryls, Poly-aromatics |

| Buchwald-Hartwig Amination | Palladium catalyst | Amine | C-N | Aryl amines, Heterocycles |

| Sonogashira Coupling | Palladium/Copper catalyst | Terminal alkyne | C-C (alkyne) | Aryl alkynes, Enynes |

Environmental Fate and Degradation Studies of 2,4 Dibromo 6 Fluorophenol

Environmental Pathways and Persistence

Once released into the environment, the fate of 2,4-Dibromo-6-fluorophenol is governed by its physicochemical properties. While specific data for this compound is limited, information on structurally similar brominated phenols provides valuable insights. Generally, brominated phenols are not readily biodegradable and can persist in the environment who.int.

Their environmental distribution is influenced by their tendency to partition between water, soil, and air. Less brominated phenols tend to remain in the water phase, while more heavily brominated compounds are expected to adsorb to suspended solids and sediment who.int. Given its structure, this compound, if released into the soil, is likely to remain there with limited mobility who.int. Due to their widespread use in various industrial applications and their formation as byproducts, related bromophenols are ubiquitously found in aquatic environments, house dust, and various foodstuffs nih.gov. The persistence of these compounds means they can become long-term contaminants, necessitating a thorough understanding of their degradation pathways.

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For this compound, key abiotic mechanisms include photolysis (breakdown by light) and chemical transformations such as reactions with disinfectants in water treatment processes.

Photolytic degradation, or photolysis, is a primary abiotic pathway for the transformation of halogenated aromatic compounds in the aquatic environment. This process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. For halogenated phenols, this typically results in dehalogenation—the removal of halogen atoms (bromine or fluorine) from the aromatic ring nih.gov.

Studies on related dibromophenols (DBPs) have shown that UV irradiation can effectively decrease their concentration in aqueous solutions. For instance, after just five minutes of irradiation, the concentration of various DBPs at an initial level of 20 mg/L was reduced to below 1 mg/L, with a corresponding release of about 60% of the bromide ions researchgate.net. The process can lead to the complete mineralization of the compound, as suggested by a decrease in dissolved organic carbon (DOC) researchgate.net. The degradation of similar compounds, such as tetrabromobisphenol A (TBBPA), is known to involve de-bromination, hydroxylation, and demethylation through both oxidative and reductive processes nih.gov.

Table 1: Summary of Photolytic Degradation Findings for Related Halogenated Phenols

| Compound Studied | Degradation Process | Key Findings | Reference |

| Dibromophenols (2,4-DBP, 2,6-DBP) | UV Irradiation | >95% removal in 5 minutes; ~60% bromide ion release. | researchgate.net |

| 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) | Photocatalysis | Degradation involves de-bromination, hydroxylation, and demethylation. | nih.gov |

| 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) | Reductive Photocatalysis | The process follows pseudo-first-order kinetics. | mdpi.com |

During water disinfection processes, chemical transformation via chlorination is a significant pathway for the degradation of phenolic compounds. Studies on 2,4-dibromophenol (2,4-DBP), a close structural analog, reveal that it reacts effectively with active chlorine across a wide pH range (5.0-11.0) nih.gov. The primary mechanism is electrophilic substitution, where chlorine atoms replace hydrogen on the aromatic ring, which is about four times more prevalent than the formation of dimer products nih.gov.

The transformation of 2,4-DBP during chlorination leads to the formation of various byproducts. Eleven different products have been identified, including chlorinated and brominated intermediates nih.gov. One notable product is 2-bromo-6-chloro-1,4-benzoquinone (2,6-BCBQ), which has been detected in chlorinated drinking water nih.gov. The rate of this transformation is influenced by several factors; for example, the presence of bromide ions can accelerate the process due to the formation of hypobromous acid, while ammonium (B1175870) ions can suppress the reaction by competing for free chlorine nih.gov.

Table 2: Identified Transformation Products of 2,4-Dibromophenol during Chlorination

| Precursor Compound | Reaction Condition | Identified Products | Predominant Mechanism | Reference |

| 2,4-Dibromophenol (2,4-DBP) | Aqueous Chlorination | Primary chlorine-substituted products, Dimer products, 2-bromo-6-chloro-1,4-benzoquinone | Electrophilic Substitution | nih.govnih.gov |

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms and their enzymes. These processes are critical for the natural attenuation of pollutants in the environment.

The microbial metabolism of halogenated phenols can proceed through various pathways, often categorized into distinct phases. While direct studies on this compound are scarce, research on 2,4,6-tribromophenol (2,4,6-TBP) in rice plants offers a model for biotransformation nih.govnih.gov. In this model, metabolism is orchestrated in phases: Phase I involves activation reactions, while Phase II involves conjugation nih.gov.

For 2,4,6-TBP, a multitude of transformation pathways have been proposed, including:

Debromination: The removal of bromine atoms. The only debromination metabolite detected was 2,4-dibromophenol, indicating that bromine at the ortho position was removed nih.gov.

Hydroxylation: The addition of hydroxyl (-OH) groups.

Methylation: The addition of a methyl (-CH3) group.

Conjugation: The coupling of the compound or its metabolites with endogenous molecules like sugars (glycosylation) or sulfate (sulfation) nih.govnih.gov.

These pathways generally serve to increase the water solubility of the compound, facilitating its sequestration and detoxification within the organism. It is plausible that this compound undergoes similar metabolic transformations in plants and microorganisms.

Specific enzymes play a crucial role in the degradation of halogenated phenols. One such enzyme is dehaloperoxidase (DHP), found in the marine worm Amphitrite ornata. DHP is a heme enzyme capable of the enzymatic peroxidation of 2,4-dihalophenols, such as 2,4-dibromophenol (DBP) nih.gov.

The enzymatic reaction transforms the halophenol into corresponding quinones. For DBP, the major product is 2-bromo-1,4-benzoquinone nih.gov. The proposed mechanism for DHP involves an initial hydrogen atom abstraction from the phenol (B47542) group by the enzyme's active compound I (CpdI), followed by an OH rebound to the substrate, leading to dehalogenation acs.org. Studies have also investigated the potential for DHP to dehalogenate fluorophenols. While electron transfer from the substrate to the enzyme's active site was found to be unfeasible, a radical-type mechanism starting with hydrogen atom abstraction is considered a viable pathway for defluorination acs.org. This suggests that enzymes like DHP could potentially degrade this compound by targeting both the bromine and fluorine substituents.

Table 3: Enzymatic Transformation of Halogenated Phenols by Dehaloperoxidase (DHP)

| Substrate | Enzyme | Major Products | Proposed Mechanism | Reference |

| 2,4-Dibromophenol (DBP) | Dehaloperoxidase (DHP) | 2-Bromo-1,4-benzoquinone | Enzymatic peroxidation | nih.gov |

| 2,4,6-Trifluorophenol (TFP) | Dehaloperoxidase (DHP) | Not specified | Radical pathway via hydrogen atom abstraction | acs.org |

| 2,4,6-Tribromophenol (TBP) | Dehaloperoxidase (DHP) | Corresponding quinones | Two-electron oxidation | nih.gov |

Formation as a Disinfection By-product (DBP)

The compound this compound has been identified as a disinfection by-product (DBP), emerging from chemical processes used to purify drinking water. Its formation is a consequence of reactions between disinfectants, naturally occurring organic matter, and industrial or environmental contaminants present in the water sources.

The primary pathway to the formation of this compound as a DBP involves the disinfection of water containing both bromide ions (Br⁻) and fluorinated organic precursors. While specific studies detailing the formation of this exact compound are limited, the general mechanisms of brominated DBP formation are well-established.

Precursors and Formation Mechanism:

The most probable precursor for this compound is a fluorinated phenol, such as 2-fluorophenol (B130384) or 6-fluorophenol. These compounds can be introduced into water sources through industrial discharges or the degradation of more complex fluorinated substances.

The formation process is initiated during disinfection with chlorine-based agents like chlorine (Cl₂) or chloramine. In water containing bromide ions, these disinfectants rapidly oxidize bromide to form hypobromous acid (HOBr), a potent brominating agent researchgate.netumich.edu.

The key steps in the formation of this compound are as follows:

Oxidation of Bromide: The disinfectant (e.g., chlorine) oxidizes bromide ions present in the water to hypobromous acid. Cl₂ + Br⁻ → HOBr + Cl⁻

Electrophilic Aromatic Substitution: The hypobromous acid then acts as an electrophile, attacking the activated aromatic ring of the fluorophenol precursor. The hydroxyl (-OH) group of the phenol is a strong activating group, directing the substitution to the ortho and para positions.

In the case of a 2-fluorophenol precursor, the available ortho and para positions are at carbons 4 and 6. For a 6-fluorophenol precursor, the available positions are at carbons 2 and 4. The electrophilic substitution of bromine at two of these activated sites results in the formation of this compound.

Factors Influencing Formation:

Several factors can influence the formation and concentration of this compound as a DBP:

Bromide Concentration: Higher concentrations of bromide in the source water will lead to a greater formation of hypobromous acid and, consequently, a higher yield of brominated DBPs researchgate.net.

Precursor Concentration: The presence and concentration of fluorophenols or their parent compounds in the raw water are direct determinants of the potential for this compound formation.

Disinfectant Type and Dose: The type of disinfectant used and its concentration can affect the rate and extent of bromide oxidation and subsequent reactions with organic precursors.

pH: The pH of the water can influence the speciation of both the disinfectant and the phenolic precursor, thereby affecting reaction kinetics.

Water Temperature and Reaction Time: Higher temperatures and longer contact times between the disinfectant and precursors can lead to increased DBP formation.

The following table summarizes the key reactants and conditions involved in the formation of this compound as a disinfection by-product.

| Reactant/Condition | Role in Formation |

| Fluorophenol Precursor | The organic substrate that undergoes bromination. |

| Bromide Ion (Br⁻) | The source of bromine for the DBP. |

| Disinfectant (e.g., Chlorine) | Oxidizes bromide to the reactive brominating agent (HOBr). |

| pH | Influences reaction rates and chemical speciation. |

| Temperature | Affects the kinetics of the formation reactions. |

| Contact Time | Longer exposure to disinfectant can increase DBP yield. |

Advanced Analytical Methodologies for 2,4 Dibromo 6 Fluorophenol Detection and Quantification

Chromatographic Techniques for Separation

Chromatography is a fundamental analytical technique for the separation of components in a mixture. For a compound like 2,4-dibromo-6-fluorophenol, both gas and liquid chromatography are employed, each with its own set of advantages and specific applications.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the polar nature of the hydroxyl group in phenols, derivatization is often a necessary step to improve their volatility and chromatographic behavior, leading to sharper peaks and better resolution. nih.govchula.ac.th

For the analysis of brominated phenols, including dibromophenols, a common approach involves the use of a high-resolution capillary column. A DB-XLB column, for instance, has demonstrated excellent separation of various brominated phenols. nih.gov The choice of detector is critical for achieving the desired sensitivity and selectivity. While a flame ionization detector (FID) can be used, an electron capture detector (ECD) offers higher sensitivity for halogenated compounds. epa.gov Mass spectrometry (MS) is also frequently coupled with GC for definitive identification.

Derivatization is a key step in the GC analysis of phenols. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a widely used method. mdpi.comresearchgate.net This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, thereby increasing the volatility of the analyte. Acetylation with acetic anhydride (B1165640) is another effective derivatization technique. nih.gov

The following table outlines typical GC parameters that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 60-80°C, ramped to 280-300°C |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Derivatization Agent | BSTFA with 1% TMCS, or MTBSTFA |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are versatile techniques for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. For phenolic compounds, reversed-phase chromatography is the most common mode.

A study on the analysis of bromophenolic compounds in a marine alga utilized a C8 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing 0.05% trifluoroacetic acid. mdpi.comresearchgate.net This approach allowed for the successful separation of several bromophenols. Another method for analyzing phenols and chlorophenols in tap water employed a C18 column with a mobile phase of acetonitrile and water with trifluoroacetic acid. scirp.org UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. shimadzu.comresearchgate.net

The detection of this compound in HPLC and UPLC is typically achieved using a UV detector, as phenols exhibit strong absorbance in the ultraviolet region. For enhanced sensitivity and selectivity, fluorescence or mass spectrometric detectors can be used. nkust.edu.twnih.gov

Below is a table summarizing typical HPLC/UPLC conditions for the analysis of brominated phenols.

| Parameter | Typical Condition |

|---|---|

| Column | C18 or C8 (e.g., 150 mm x 2.1 mm, 1.9 µm for UPLC) |

| Mobile Phase | Gradient of acetonitrile and water, often with an acidic modifier (e.g., formic acid, trifluoroacetic acid) |

| Flow Rate | 0.2 - 0.5 mL/min for UPLC |

| Column Temperature | 30 - 40°C |

| Detector | Diode Array Detector (DAD), Fluorescence Detector (FLD), or Mass Spectrometer (MS) |

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and selective, making it an indispensable tool for the identification and quantification of trace-level contaminants like this compound.

Quadrupole-Time of Flight Mass Spectrometry (Q-TOF/MS)

Quadrupole-Time of Flight Mass Spectrometry (Q-TOF/MS) is a hybrid mass spectrometry technique that combines the stability of a quadrupole mass analyzer with the high mass resolution and accuracy of a time-of-flight mass analyzer. This combination allows for the precise determination of the elemental composition of unknown compounds and provides high-confidence identification.

While specific applications of Q-TOF/MS for this compound are not extensively documented, its utility in the analysis of brominated flame retardants and other environmental contaminants is well-established. researchgate.net The high-resolution mass spectrometric data obtained from Q-TOF/MS can be used to elucidate the fragmentation pathways of the molecule, further confirming its identity.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a powerful analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For brominated phenols, GC-MS analysis is typically performed after derivatization to enhance volatility. nih.govresearchgate.net The mass spectrum of 2,4-dibromophenol, a closely related compound, is available in the NIST database and shows a characteristic isotopic pattern due to the presence of two bromine atoms. nist.gov This pattern would be expected to be a key feature in the mass spectrum of this compound, aiding in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has become the method of choice for the analysis of polar and non-volatile compounds in complex matrices. A reliable and effective method for the simultaneous analysis of trace amounts of bromophenols in various aqueous samples has been developed using HPLC-ESI-MS/MS. nih.govresearchgate.net This technique offers very low detection limits, often in the nanogram per liter (ng/L) range. nih.govresearchgate.net For the analysis of this compound, LC-MS/MS would likely involve electrospray ionization (ESI) in negative ion mode, which is highly sensitive for phenolic compounds.

Sample Preparation and Derivatization for Enhanced Analysis

The success of any analytical method for trace-level quantification heavily relies on the efficiency of the sample preparation and, where necessary, derivatization steps.

Sample Preparation : The primary goal of sample preparation is to extract the analyte of interest from the sample matrix and to remove any interfering substances. For solid samples like soil and sediment, extraction can be performed using organic solvents. usda.gov For aqueous samples, solid-phase extraction (SPE) is a widely used technique for the pre-concentration and clean-up of brominated phenols. nih.govresearchgate.net The choice of the SPE sorbent is crucial for achieving high recovery of the target analyte.

Derivatization : As previously mentioned, derivatization is a critical step for the GC analysis of polar compounds like phenols. The main purpose of derivatization is to convert the analyte into a less polar, more volatile, and more thermally stable derivative. nih.gov This leads to improved chromatographic peak shape, reduced tailing, and enhanced sensitivity. Common derivatization reactions for phenols include:

Silylation : This involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). mdpi.comresearchgate.net

Acylation : This reaction introduces an acyl group, for example, by reacting the phenol (B47542) with an acid anhydride like acetic anhydride. nih.gov

Alkylation : This involves the addition of an alkyl group.

For HPLC analysis, derivatization is sometimes employed to improve the detectability of the analyte, especially when using UV or fluorescence detectors. scirp.orgnkust.edu.tw

Method Validation and Performance Characteristics (e.g., LOD, LOQ, Recovery, Repeatability)

The validation of analytical methods is a critical process to ensure the reliability and accuracy of results for the detection and quantification of specific compounds. For this compound, this process involves establishing key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability. These parameters are essential for determining a method's suitability for its intended application, such as environmental monitoring, industrial quality control, or research.

At present, detailed and specific method validation data for this compound, including comprehensive data tables for LOD, LOQ, recovery, and repeatability, are not extensively available in publicly accessible scientific literature. While analytical methods for similar brominated and fluorinated phenols have been developed and validated, direct and specific performance characteristics for this compound remain to be widely published.

The determination of these performance characteristics would typically involve the following: